molecular formula C10H19NO5 B15219353 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No.: B15219353
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-SSDOTTSWSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral compound that belongs to the class of β-hydroxy acids. These compounds are characterized by the presence of a hydroxyl group (OH) and a carboxyl group (COOH) on adjacent carbon atoms. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group with a Boc group, followed by esterification and hydroxylation reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol and subsequent hydroxylation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves its role as a precursor or intermediate in various biochemical pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications of other functional groups. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1

InChI Key

IWNVPOPPBRMFNG-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC

Origin of Product

United States

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